molecular formula C15H18N2O2S B2925791 N-benzyl-N'-(4-methylbenzyl)sulfamide CAS No. 478261-09-5

N-benzyl-N'-(4-methylbenzyl)sulfamide

Cat. No.: B2925791
CAS No.: 478261-09-5
M. Wt: 290.38
InChI Key: TWNJBOJLUIYNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N'-(4-methylbenzyl)sulfamide is a high-purity sulfamide compound supplied for research applications. With a molecular formula of C15H18N2O2S and a molecular weight of 290.39 g/mol, this product is characterized by a purity of 98.0% . Sulfonamides, a class to which this structurally related compound belongs, represent a biologically significant group of molecules, first recognized as antibiotics and now used in medicines targeting diseases such as malaria, tuberculosis, and HIV . These compounds are known to exhibit a range of therapeutic activities, including remarkable antitumor, anticancer, and antithyroid properties . Furthermore, structurally similar N-benzyl sulfonamides have been identified as potent and specific inhibitors of enzymatic activity, making them valuable tools in biochemical and physiological research, such as the study of muscle contraction . The compound is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methylphenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)12-17-20(18,19)16-11-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJBOJLUIYNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N Benzyl N 4 Methylbenzyl Sulfamide Analogs

Traditional Synthetic Routes for Sulfamides and Related N-Substituted Sulfonyl Compounds

Sulfonyl Chloride Reactions with Amines: Mechanistic Considerations

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. acs.org This reaction, often referred to as sulfonylation, is a cornerstone of organic synthesis due to its reliability and the ready availability of starting materials. rsc.org The synthesis of N-benzyl-N'-(4-methylbenzyl)sulfamide analogs can be conceptualized through this fundamental transformation. For instance, the reaction of benzylamine (B48309) with 4-methylbenzylsulfonyl chloride would yield an N-substituted sulfonamide. ionike.com

The mechanism of this reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This initial step forms a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton from the nitrogen atom, typically facilitated by a base, leads to the formation of the stable sulfonamide product. rsc.org The presence of a base, such as pyridine (B92270) or an aqueous hydroxide (B78521) solution, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards the product. cdnsciencepub.comlibretexts.org

The reaction kinetics can be influenced by several factors, including the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. Primary amines generally react more readily than secondary amines due to lower steric hindrance. rsc.org Furthermore, the pH of the reaction medium can significantly impact the yield, with studies showing that for some amines, high yields can be achieved even at high pH in aqueous media. cdnsciencepub.com This is attributed to a third-order reaction mechanism involving the sulfonyl chloride, the amine, and a hydroxide anion. cdnsciencepub.com

N-Alkylation Strategies on Sulfamide (B24259)/Sulfonamide Nitrogen Centers

Once a primary sulfonamide is formed, further functionalization can be achieved through N-alkylation of the sulfonamide nitrogen. This approach is particularly relevant for the synthesis of unsymmetrically substituted sulfamides like this compound.

A direct and traditional method for N-alkylation is through nucleophilic substitution, where a pre-formed sulfonamide is treated with an alkylating agent, such as an alkyl halide. libretexts.org For the synthesis of this compound, this would involve the benzylation of a primary sulfonamide, for example, N-(4-methylbenzyl)sulfamide, with a benzyl (B1604629) halide.

This two-step process first involves the synthesis of the primary sulfonamide from a sulfonyl chloride and an amine. nsf.gov The resulting sulfonamide's N-H bond is acidic enough to be deprotonated by a suitable base, forming a nucleophilic anion. libretexts.org This anion then readily reacts with an electrophilic benzylating agent, like benzyl bromide or benzyl chloride, in a classic SN2 reaction to yield the N-benzylated product. nsf.govnih.gov Alternatively, conditions that favor an SN1-like mechanism can also be employed for the benzylation of weakly nucleophilic primary sulfonamides. nsf.gov

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride are often used to ensure complete deprotonation of the sulfonamide. ajphs.com The reaction is typically carried out in an aprotic solvent to avoid side reactions.

More recently, transition-metal catalyzed N-alkylation reactions have emerged as a more atom-economical and environmentally benign alternative to traditional methods. organic-chemistry.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent example, where an alcohol is used as the alkylating agent, with water being the only byproduct. acs.orgionike.com This process avoids the use of pre-activated alkylating agents like alkyl halides and the generation of stoichiometric salt waste.

The general mechanism of borrowing hydrogen catalysis involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, releasing a metal-hydride species. The aldehyde then undergoes condensation with the amine (or sulfonamide) to form an imine (or sulfonylimine). Finally, the metal-hydride species reduces the imine to the corresponding N-alkylated product, and the catalyst is regenerated.

Transition-Metal Catalyzed N-Alkylation (e.g., Borrowing Hydrogen Catalysis)
Iron(II)-Catalyzed Approaches

Iron, being an earth-abundant and inexpensive metal, has garnered significant attention as a catalyst for sustainable chemical transformations. An iron(II) chloride (FeCl₂) and potassium carbonate (K₂CO₃) catalytic system has been successfully developed for the N-alkylation of sulfonamides with benzylic alcohols via the borrowing hydrogen method. ionike.com This system demonstrates high efficiency, with most reactions yielding over 90% of the desired product. ionike.com

The reaction tolerates a wide range of functional groups on both the sulfonamide and the benzylic alcohol. Electron-donating and electron-withdrawing groups on the aromatic rings of both reactants are well-tolerated. ionike.com The proposed catalytic cycle suggests a possible interplay between Fe(II) and Fe(0) species. ionike.com

Table 1: Fe(II)-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols

Manganese(I)-Catalyzed Approaches

Manganese is another earth-abundant metal that has been effectively utilized in borrowing hydrogen catalysis. A well-defined and bench-stable Manganese(I) PNP pincer precatalyst has been shown to efficiently catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org This methodology provides excellent isolated yields, averaging 85% across numerous examples. acs.org

The optimized reaction conditions typically involve the Mn(I) precatalyst with potassium carbonate as the base in a high-boiling solvent like xylenes. acs.org A key advantage of this system is its tolerance for various functional groups, including those that are reducible, such as ethers, olefins, and esters. acs.org Mechanistic studies support a pathway involving the reversible dehydrogenation of the alcohol and the formation of an N-sulfonylimine intermediate. acs.org

Table 2: Mn(I)-Catalyzed N-Alkylation of Sulfonamides with Benzylic and Aliphatic Alcohols

Modern and Sustainable Synthetic Approaches

Contemporary strategies for synthesizing the sulfamide scaffold focus on improving reaction efficiency and adhering to the principles of green chemistry. These methods aim to reduce waste, minimize the use of hazardous materials, and streamline the synthetic process.

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, have emerged as a highly efficient strategy for constructing sulfamide analogs. This approach circumvents the need for lengthy separation and purification procedures for intermediate compounds, leading to reduced solvent consumption, lower costs, and improved time efficiency. organic-chemistry.org

Several one-pot methodologies have been developed for the synthesis of sulfonamides, which are structurally related to sulfamides and whose synthetic principles are often applicable. For instance, a one-pot method can involve the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, followed by in-situ treatment with an amine and an oxidant like sodium hypochlorite (B82951) to form the sulfonamide. organic-chemistry.org This strategy is notable for its efficiency and tolerance of a wide range of functional groups on both the aryl and amine components. organic-chemistry.org

Another innovative one-pot approach merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. nih.govacs.org This process utilizes copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides, which then react with an amine in the same vessel. nih.govacs.org This method is advantageous as it starts with readily available and bench-stable carboxylic acids, avoiding the pre-functionalization often required in traditional syntheses. nih.gov The efficiency of these one-pot reactions is demonstrated by their ability to generate diverse sulfonamide analogues of biologically active molecules in high yields. nih.gov

The table below illustrates the increased efficiency of one-pot procedures compared to traditional multi-step syntheses for analogous compounds.

Parameter Traditional Multi-Step Synthesis One-Pot Synthesis Example Reference
Number of Steps 2-3 (e.g., sulfonyl chloride formation, then amination)1 organic-chemistry.orgorganic-chemistry.org
Workup Procedures Multiple isolation and purification stepsSingle final workup organic-chemistry.orgnih.gov
Overall Yield Often lower due to losses at each stepGenerally higher (e.g., 60-90%) organic-chemistry.orgorganic-chemistry.org
Solvent/Reagent Use HighReduced organic-chemistry.orgnih.gov
Reaction Time Longer (multiple reactions)Shorter organic-chemistry.org

The integration of green chemistry principles is a key focus in the modern synthesis of sulfamides. This involves the use of environmentally friendly solvents, minimizing hazardous reagents, and reducing the generation of toxic byproducts. sci-hub.se

The choice of solvent is critical in green synthesis. Traditional methods often employ hazardous and volatile organic compounds (VOCs) like dichloromethane (B109758) or dioxane. uniba.it Modern approaches prioritize the use of greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs). sci-hub.seuniba.itrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.netrsc.org

The use of aqueous systems, often with a base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), has proven effective for sulfonamide synthesis. sci-hub.seresearchgate.net These bases act as scavengers for the hydrochloric acid (HCl) generated when using sulfonyl chlorides, and their use in water avoids the need for organic bases like pyridine. sci-hub.seuniba.it Maintaining a controlled pH is crucial in these aqueous reactions to prevent the hydrolysis of the sulfonyl chloride starting material. uniba.itresearchgate.net

While tetrahydrofuran (B95107) (THF) is a common organic solvent, its use in conjunction with aqueous potassium carbonate represents a biphasic system that can facilitate reactions between reactants with different solubilities. Potassium carbonate provides a mild basic medium that can be easily removed by washing with water. scispace.com The use of such systems aims to balance reaction efficiency with environmental considerations. Other green solvent systems that have been successfully employed in sulfonamide synthesis include PEG-400, which is non-toxic, water-soluble, and recoverable. sci-hub.se

The following table compares the properties of traditional and green solvent systems used in sulfamide synthesis.

Solvent System Key Characteristics Environmental/Safety Profile Reference
Dichloromethane, DioxaneVolatile Organic Compounds (VOCs)Hazardous, environmentally harmful uniba.it
WaterNon-toxic, non-flammable, abundantEnvironmentally benign researchgate.netrsc.org
Polyethylene Glycol (PEG-400)Non-toxic, water-soluble, recoverableEco-friendly, biocompatible sci-hub.se
Deep Eutectic Solvents (DESs)Non-toxic, biodegradable, low costSustainable, reusable uniba.itrsc.org
Aqueous K2CO3 in THFBiphasic system, mild baseModerate; THF is flammable, but K2CO3 is benign and easily removed scispace.com

A core principle of green chemistry is the reduction of hazardous substances. Traditional sulfonamide synthesis often relies on the reaction of amines with sulfonyl chlorides, which generates corrosive HCl as a byproduct. uniba.it Modern methods seek to replace or better manage these hazardous components.

One strategy is to use alternative sulfonating agents or synthetic pathways that avoid the formation of harsh byproducts. For example, methods have been developed that start from thiols, which are converted to sulfonyl chlorides in situ using a mild oxidant, and then reacted with an amine. rsc.orgresearchgate.net This process can be performed in green solvents and avoids the isolation of the often-unstable sulfonyl chloride intermediate. rsc.orgresearchgate.net Another approach involves the direct, metal-free, three-component reaction of aryldiazonium salts, sodium metabisulfite, and sodium azide (B81097) to construct primary sulfonamides, using readily available and less hazardous inorganic salts. rsc.org

Green Chemistry Principles in Sulfamide Synthesis

Controlled Derivatization and Functionalization of the Sulfamide Scaffold

The ability to selectively modify the this compound scaffold is crucial for developing analogs with tailored properties. Controlled derivatization allows for the systematic exploration of structure-activity relationships. This can be achieved by introducing various functional groups onto the aromatic rings or by altering the substituents on the nitrogen atoms of the sulfamide core.

The synthesis of N-benzyl-4-methylbenzenesulfonamides, a related class of compounds, often involves a two-step process: initial reaction of a primary amine with 4-methylbenzenesulfonyl chloride, followed by benzylation of the resulting sulfonamide. nsf.gov This stepwise approach allows for the introduction of different benzyl groups in a controlled manner. The development of one-pot versions of such reactions, where both steps occur sequentially in the same vessel, enhances the efficiency of creating diverse derivatives. nsf.govresearchgate.net

Modern synthetic methods are highly compatible with a wide range of functional groups, enabling the creation of libraries of sulfamide analogs. For example, one-pot syntheses starting from aryl iodides or carboxylic acids have been shown to tolerate both electron-donating and electron-withdrawing groups on the aromatic rings. organic-chemistry.orgnih.gov This tolerance allows for the late-stage functionalization of complex molecules, which is a significant advantage in medicinal chemistry programs. For instance, this approach has been used to synthesize sulfonamide analogues of known biologically active molecules directly from their amide coupling partners. nih.gov Such strategies facilitate the rapid assembly of differentially substituted sulfamides containing medicinally relevant moieties. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Benzyl N 4 Methylbenzyl Sulfamide Analogs

Reactivity Profiles of the Sulfamide (B24259) Functional Group

The sulfamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, exhibits a rich and varied chemical reactivity. The nature of the substituents on the nitrogen atoms significantly influences the reactivity of the sulfur-nitrogen (S-N) and carbon-nitrogen (C-N) bonds. In analogs of N-benzyl-N'-(4-methylbenzyl)sulfamide, the presence of benzyl (B1604629) and substituted benzyl groups opens up specific reaction pathways, particularly in cleavage and oxidation reactions.

Cleavage Reactions of Sulfur-Nitrogen and Carbon-Nitrogen Bonds

The cleavage of S-N and C-N bonds in sulfamides and their sulfonamide analogs is a fundamental process in their chemistry, often employed for deprotection strategies in organic synthesis or occurring as a degradation pathway. The selectivity of which bond is cleaved is highly dependent on the reaction conditions and the substitution pattern of the molecule.

Lewis acids are effective catalysts for the cleavage of bonds in sulfamide and sulfonamide analogs. Bismuth(III) triflate (Bi(OTf)₃) has been identified as a particularly efficient catalyst for the chemoselective cleavage of the C-N bond in tertiary sulfonamides bearing activated benzyl groups, such as p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) groups. acs.orgnih.gov This reaction proceeds smoothly to yield the corresponding debenzylated sulfonamides in good to excellent yields. nih.gov

The reaction is typically carried out by refluxing the tertiary sulfonamide with a catalytic amount of Bi(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org The presence of electron-donating groups on the benzyl ring is crucial for the high selectivity of C-N bond cleavage over S-N bond cleavage. nih.gov The choice of the Lewis acid and its counterion is also important; for instance, other bismuth(III) salts like Bi(NO₃)₃ and BiCl₃ were found to be unsuitable for this transformation, highlighting the role of the triflate anion. acs.org

The table below summarizes the results of Bi(OTf)₃-catalyzed C-N bond cleavage for various tertiary sulfonamide analogs.

SubstrateProductYield (%)Reference
N-(3,4-dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide4-methyl-N-phenyl-benzenesulfonamide95 acs.org
N-(4-methoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide4-methyl-N-phenyl-benzenesulfonamide92 acs.org
N-(3,4-dimethoxy-benzyl)-N,4-dimethyl-benzenesulfonamideN,4-dimethyl-benzenesulfonamide90 acs.org
N-cinnamyl-4-methyl-N-phenyl-benzenesulfonamide4-methyl-N-phenyl-benzenesulfonamide85 acs.org

The mechanism of Lewis acid-mediated C-N bond cleavage is believed to proceed through a protonation event. acs.org In the presence of a trace amount of water, the Lewis acid can generate a Brønsted acid (triflic acid in the case of Bi(OTf)₃), which then protonates the nitrogen atom of the sulfonamide. This protonation is followed by the cleavage of the C-N bond, a step that is driven by the formation of a stable benzylic carbocation. acs.orgnih.gov The stability of this carbocation intermediate is a key factor in the high selectivity observed for C-N cleavage over S-N cleavage. nih.gov

In contrast, under different catalytic conditions, such as with ceria (CeO₂) nanoparticles in an aqueous solution, both S-N and C-N bond cleavage can occur through a hydrolytic mechanism. nih.gov The cleavage of the S-N bond, a common pathway for sulfonamide drugs, occurs via nucleophilic sulfonyl substitution on the sulfur atom, yielding products like sulfanilic acid. nih.gov C-N bond cleavage can also occur, particularly with heterocyclic aromatic rings attached to the nitrogen, through an aromatic nucleophilic substitution mechanism. nih.gov

Transformations Involving Sulfonyl and Amide Linkages

The sulfonyl and amide-like linkages in sulfamides are susceptible to various transformations, including oxidation and reduction, which can alter the structure and properties of the molecule.

The benzyl groups in this compound analogs are susceptible to oxidation. A mild and practical method for the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines utilizes potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine (B92270). beilstein-journals.orgnih.gov This reaction proceeds via a sulfate (B86663) radical anion (SO₄•⁻) which is proposed to act through both hydrogen atom abstraction (HAT) and single electron transfer (SET) mechanisms. nih.gov This transformation is efficient, often requiring short reaction times and allowing for chromatography-free isolation of the imine products in high yields. nih.gov

The table below shows examples of the benzylic oxidation of N-(arylsulfonyl)benzylamine analogs.

SubstrateOxidant/BaseProductYield (%)Reference
N-benzyl-4-methylbenzenesulfonamideK₂S₂O₈ / PyridineN-(4-methylphenylsulfonyl)benzaldimine96 beilstein-journals.org
N-(4-methoxybenzyl)-4-methylbenzenesulfonamideK₂S₂O₈ / PyridineN-(4-methylphenylsulfonyl)-4-methoxybenzaldimine94 beilstein-journals.org
N-(4-chlorobenzyl)benzenesulfonamideK₂S₂O₈ / PyridineN-(phenylsulfonyl)-4-chlorobenzaldimine92 beilstein-journals.org
N-benzylbenzenesulfonamideK₂S₂O₈ / PyridineN-(phenylsulfonyl)benzaldimine95 beilstein-journals.org

In analogs containing a thiazole (B1198619) ring, this heterocyclic moiety can also undergo oxidation. The specific outcome of the oxidation depends on the oxidant used and the substitution pattern of the thiazole ring. Generally, the sulfur atom in the thiazole ring is susceptible to oxidation to a sulfoxide (B87167) or sulfone.

The reduction of the sulfonamide group is a challenging transformation. However, under specific conditions, it is possible to achieve the reduction to a sulfinamide. For instance, in certain sterically crowded molecules, an unexpected reduction of a sulfonamide to a sulfinamide has been observed under oxidizing conditions, with the reaction mechanism being highly dependent on the unique structural features of the substrate.

More general methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed, which generate sulfinates and amines. researchgate.net These sulfinates can then be converted to the corresponding sulfinamides. Electrochemical methods have also been explored for the synthesis of sulfonamides from thiols and amines, a process that proceeds through sulfenamide (B3320178) and sulfinamide intermediates; in principle, such electrochemical conditions could be reversed to achieve the reduction. nih.govacs.org The direct reduction of sulfonamides to sulfides is a more profound transformation that typically requires strong reducing agents.

Reaction Mechanisms of N-Benzyl and 4-Methylbenzyl Substituents

The reactivity of this compound is significantly influenced by the presence of the two benzyl-type substituents attached to the nitrogen atoms of the sulfamide core. These groups, a benzyl group and a 4-methylbenzyl group, not only sterically encumber the sulfamide nitrogen atoms but also introduce reactive sites at their aromatic rings and benzylic positions.

Pathways of Aromatic Ring Transformations

While reactions at the benzylic position are more commonly reported for N-benzylsulfonamide analogs, transformations involving the aromatic rings are also mechanistically plausible under appropriate conditions. The electron-donating nature of the alkylsulfamide group and the methyl group on the respective aromatic rings dictates the regioselectivity of these transformations.

Potential pathways for aromatic ring transformations include electrophilic aromatic substitution. For the N-benzyl group, the N-CH₂-Ar substituent is generally considered to be ortho- and para-directing and activating for electrophilic aromatic substitution, due to hyperconjugation and the electron-donating nature of the alkyl group. Similarly, the 4-methylbenzyl group is activated towards electrophilic substitution, with the methyl group being an ortho-, para-directing group. The presence of the sulfamide linkage, which can be electron-withdrawing, may modulate the reactivity of the aromatic rings.

Recent advances in catalysis have enabled the C-H functionalization of arenes. For this compound analogs, transition metal-catalyzed C-H activation could potentially lead to the introduction of various functional groups onto the aromatic rings. The directing group ability of the sulfamide moiety can influence the site of C-H activation. For instance, in related systems, the sulfonamide group has been utilized to direct ortho C-H arylation. researchgate.net

Role of Benzylic Positions in Reactivity

The benzylic positions (the CH₂ groups attached to the aromatic rings) are particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. nih.gov This enhanced reactivity is central to many of the observed transformations of this compound and its analogs.

One of the key reactions involving the benzylic position is oxidation. Under strong oxidizing conditions, the benzylic methylene (B1212753) groups can be oxidized. For instance, treatment with potassium permanganate (B83412) could potentially lead to the formation of the corresponding carboxylic acids.

In the context of catalytic reactions, the benzylic C-H bond is susceptible to activation. This is a crucial step in the "borrowing hydrogen" mechanism, where a catalyst facilitates the dehydrogenation of the benzylic alcohol (the precursor to the benzyl group in this mechanism) to an aldehyde. organic-chemistry.orgacs.org The reactivity of the benzylic position is fundamental to this process, as the stability of the resulting intermediate lowers the activation energy for C-H bond cleavage.

Furthermore, the benzylic position is a prime site for substitution reactions. The formation of a stable benzylic carbocation or a resonance-stabilized benzylic radical facilitates nucleophilic substitution reactions. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide involves the benzylation of a primary sulfonamide, a reaction that proceeds via nucleophilic substitution at the benzylic carbon. nsf.govbohrium.comresearchgate.net

Theoretical and Experimental Mechanistic Studies

Elucidation of Catalytic Cycles and Intermediates (e.g., Borrowing Hydrogen Mechanism)

A significant body of research has focused on the N-alkylation of sulfonamides with alcohols, a reaction that often proceeds via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org This catalytic cycle provides a green and atom-economical route to N-alkylated sulfonamides, generating only water as a byproduct. organic-chemistry.org The general steps of this mechanism, as applied to the formation of N-benzylsulfonamide analogs, are as follows:

Dehydrogenation: The catalyst, typically a transition metal complex (e.g., Ru, Cu, Mn, Pd), abstracts a hydride from the benzylic alcohol to form a metal-hydride species and the corresponding aldehyde. organic-chemistry.orgionike.comresearchgate.netorganic-chemistry.org

Condensation: The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate, with the elimination of a water molecule.

Hydrogenation: The metal-hydride species then transfers the hydrogen back to the imine intermediate, reducing it to the N-alkylated sulfonamide and regenerating the active catalyst. acs.org

Mechanistic studies, including isotopic labeling experiments, have provided evidence for this pathway. For example, the reaction of N-benzylidene-p-toluenesulfonamide with deuterated benzyl alcohol (benzyl alcohol-d₇) in the presence of a copper catalyst resulted in the formation of deuterated N-benzyl-p-toluenesulfonamide, supporting the hydrogen transfer steps. ionike.com

The nature of the catalyst and reaction conditions can influence the efficiency and selectivity of the borrowing hydrogen process. Various catalytic systems have been developed, each with its own proposed catalytic cycle and active species. For instance, a well-defined Mn(I) PNP pincer complex has been shown to be an effective precatalyst for the N-alkylation of sulfonamides with benzylic alcohols. organic-chemistry.org Mechanistic investigations suggest a cycle involving alcohol activation, dehydrogenation, condensation, and reduction steps. organic-chemistry.org Similarly, palladium (II) O^N^O pincer complexes have been employed for the N-alkylation of sulfonamides with primary alcohols, with mechanistic studies pointing towards a hydrogen auto-transfer process initiated by alcohol dehydrogenation. researchgate.net

Below is a data table summarizing different catalytic systems used in the N-alkylation of sulfonamides via the borrowing hydrogen mechanism.

Catalyst SystemSubstratesKey Mechanistic FeaturesReference
[Ru(p-cymene)Cl₂]₂ with dppf or DPEphosAmines and sulfonamides with alcoholsAldehyde intermediates may dissociate from the metal complex before reacting with the amine/sulfonamide. organic-chemistry.org
Cu(OAc)₂/K₂CO₃Sulfonamides with benzylic alcoholsThe reaction is reversible; proceeds via a domino dehydrogenation-condensation-hydrogenation sequence. ionike.com
Mn(I) PNP pincer precatalystAryl and alkyl sulfonamides with benzylic and primary aliphatic alcoholsInvolves reversible alcohol dehydrogenation and the formation of N-sulfonylimine intermediates. organic-chemistry.org
Pd(II) O^N^O pincer complexesBenzamides/sulfonamides with aromatic primary alcoholsProceeds via dehydrogenation of alcohol to generate alkylated products through hydrogen auto-transfer. researchgate.net

Influence of Steric and Electronic Factors on Reactivity

The reactivity of N-benzyl-N'-(4-methylbenzyl)sulfonamide and its analogs is significantly governed by steric and electronic factors. These factors can influence the rate and outcome of reactions, including the competition between different reaction pathways.

Steric Factors: The bulky nature of the benzyl and 4-methylbenzyl groups can sterically hinder the approach of reagents to the sulfamide nitrogen atoms. This steric hindrance can affect the rate of N-alkylation and other reactions at the nitrogen centers. In some cases, steric crowding can favor alternative reaction pathways. For example, in the base-induced rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group can determine whether rearrangement or cyclization to a saccharin (B28170) derivative occurs. Larger, more sterically demanding alkyl groups tend to favor rearrangement by disfavoring the transition state for cyclization.

Electronic Factors: The electronic properties of the substituents on the aromatic rings play a crucial role in the reactivity of the molecule. The electron-donating methyl group on the 4-methylbenzyl moiety increases the electron density of that aromatic ring, making it more susceptible to electrophilic attack compared to the unsubstituted benzyl ring.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide quantitative insights into the influence of steric and electronic factors on reaction mechanisms and transition state energies. For instance, the grafting of aryl radicals on surfaces has been shown to be dependent on the electronic state of the radicals, with electron-donating groups leading to a higher degree of functionalization. nih.gov Such computational approaches can be applied to this compound to predict its reactivity and the effects of further substitution.

The following table summarizes the general influence of steric and electronic factors on the reactivity of related sulfonamide systems.

FactorInfluence on ReactivityExample System/ReactionReference
Steric hindrance at N-alkyl groupCan disfavor cyclization and promote rearrangement reactions. Can also hinder the approach of reagents to the nitrogen atom.Base-induced rearrangement of N-alkyl arylsulfonamides.
Electron-donating substituents on the aromatic ringActivate the ring towards electrophilic aromatic substitution. Can stabilize cationic intermediates.C-H arylation of sulfonamides. researchgate.net
Electron-withdrawing substituents on the aromatic ringDeactivate the ring towards electrophilic aromatic substitution. Can destabilize cationic intermediates.Electrochemical functionalization of graphite (B72142) with aryldiazonium salts. nih.gov

Advanced Structural Analysis of this compound Not Available

Following a comprehensive search for crystallographic and spectroscopic data, it has been determined that the specific information required to detail the advanced structural characterization of this compound is not available in the public domain.

The user-requested article, intended to focus solely on the X-ray crystallography, molecular conformation, bond parameters, and intermolecular interactions of this compound, cannot be generated. The strict requirement to adhere exclusively to this specific compound prevents the substitution of data from related, but structurally distinct, molecules.

Searches for crystallographic data—including crystal system, space group, unit cell parameters, dihedral angles, bond lengths and angles around the sulfonyl sulfur atom, and specific intermolecular interactions (such as hydrogen bonding and C-H···π interactions)—for this compound did not yield any specific results. While data exists for similar sulfonamide derivatives, using such information would be scientifically inaccurate and would violate the core instruction to focus singularly on the specified compound.

Therefore, the detailed sections and subsections outlined in the request cannot be populated with the required scientifically accurate and specific findings.

Computational Chemistry and Theoretical Studies on N Benzyl N 4 Methylbenzyl Sulfamide Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzyl-N'-(4-methylbenzyl)sulfamide analogs. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and its implications for chemical reactivity.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial for obtaining realistic molecular structures and is often the first step in any computational study. For sulfamide (B24259) derivatives, the geometry around the sulfur atom and the orientation of the benzyl (B1604629) and methylbenzyl groups are of particular interest.

Table 1: Selected Bond Lengths and Angles for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (a structural analog).
ParameterValue
S=O Bond Length~1.43 Å
S-N Bond Length~1.61 Å
S-C Bond Length~1.76 Å
O=S=O Angle~120°
C-S-N Angle~107°

Data derived from crystallographic studies of a closely related sulfonamide analog.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound analogs, the HOMO is typically localized on the electron-rich aromatic rings and the nitrogen atoms, while the LUMO is often centered on the sulfonyl group and the aromatic rings. Computational studies on structurally related N-aryl sulfonamides provide insight into the typical energy ranges for these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for N-aryl Sulfonamide Analogs.
OrbitalEnergy (eV)
HOMO-6.2 to -6.8
LUMO-3.5 to -3.7
Energy Gap (ΔE)2.6 to 3.1

Values are representative and based on computational studies of various N-aryl sulfonamide derivatives.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of benzyl and methylbenzyl groups influences the electronic distribution and, consequently, the energies of the frontier orbitals.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. For the synthesis of this compound, which typically involves the reaction of a sulfonyl chloride with the corresponding amines, computational studies can elucidate the step-by-step pathway of the reaction, including the identification of transient intermediates and transition states.

The synthesis of sulfamides generally proceeds through a nucleophilic substitution reaction, where an amine attacks the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride ion. A key aspect of understanding this reaction is the characterization of the transition state—the highest energy point along the reaction coordinate.

Computational chemists can model this process to determine the geometry of the transition state and calculate the activation energy barrier. This barrier represents the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. While specific transition state analysis for the synthesis of this compound is not available in the literature, studies on analogous reactions suggest a concerted or stepwise mechanism depending on the substrates and reaction conditions. The transition state would likely involve the partial formation of the S-N bond and the partial breaking of the S-Cl bond. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

Due to the lack of specific computational studies on this reaction, a data table for transition state analysis and reaction barriers cannot be provided at this time.

Conformational Analysis

The biological activity and physical properties of flexible molecules like this compound are often dictated by their conformational preferences. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For N,N'-disubstituted sulfamides, rotation around the two S-N bonds is of primary interest. Due to the presence of bulky benzyl and 4-methylbenzyl groups, steric hindrance is expected to play a significant role in determining the preferred conformations. Computational studies on other N,N'-disubstituted sulfonamides have revealed significant rotational barriers around the S-N bond, indicating that rotation is not entirely free at room temperature. researchgate.net This restricted rotation can lead to the existence of distinct, stable conformers.

The most stable conformations would likely be those that minimize steric repulsion between the two bulky substituents. This would involve a staggered arrangement of the benzyl and 4-methylbenzyl groups relative to the S=O bonds. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles around the S-N bonds to identify all low-energy conformers and the energy barriers separating them. However, specific computational data on the conformational landscape of this compound is not currently available in the scientific literature.

Analytical Method Development for N Benzyl N 4 Methylbenzyl Sulfamide

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of complex mixtures and the purification of chemical compounds. For N-benzyl-N'-(4-methylbenzyl)sulfamide, various chromatographic techniques are employed for qualitative and quantitative purposes, from in-process reaction monitoring to final product quality assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of sulfamides due to its high resolution, sensitivity, and applicability to a wide range of compounds. wu.ac.thresearchgate.net The development of an HPLC method for this compound would typically involve a systematic approach to optimize separation conditions.

Reversed-phase HPLC is commonly the first choice for compounds of this polarity. A typical method would utilize a C8 or C18 stationary phase, which separates analytes based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid to ensure good peak shape) and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.thresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution in a reasonable timeframe. lcms.cz Detection is commonly achieved using a Photo-Diode Array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. wu.ac.thwu.ac.th

Key parameters to optimize during method development include the column chemistry, mobile phase composition and pH, gradient profile, flow rate, and column temperature.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 5 µL

This table presents a hypothetical starting point for method development.

Enantiomeric Separations (e.g., Chiral Stationary Phases for Sulfamides)

Since this compound is a chiral compound, separating its enantiomers is critical. americanpharmaceuticalreview.com HPLC using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose. csfarmacie.czeijppr.com The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.com

For sulfamides, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantiorecognition capabilities. nih.govresearchgate.net These phases can be operated in normal-phase, reversed-phase, or polar organic modes, offering great flexibility. csfarmacie.cz The choice of mobile phase is crucial; for instance, in normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. csfarmacie.cz The resolution of enantiomers is highly dependent on the specific CSP, the mobile phase composition, and the operating temperature. nih.gov

Table 2: Example Chiral HPLC Separation Parameters

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 265 nm
Hypothetical Retention Time (Enantiomer 1) 10.2 min
Hypothetical Retention Time (Enantiomer 2) 12.5 min
Hypothetical Resolution (Rs) > 2.0

This table provides an illustrative example of conditions for chiral separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of chemical reactions due to its simplicity, speed, and low cost. libretexts.org During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. libretexts.orgnsf.gov

A typical TLC analysis involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), a mixture of solvents chosen to achieve differential migration of the reactants and products up the plate. tandfonline.com After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components.

Table 3: Illustrative TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (30:70, v/v)
Visualization UV light at 254 nm
Hypothetical Rf (Starting Material) 0.65
Hypothetical Rf (Product) 0.40

This table shows a representative TLC system for monitoring a sulfonamide synthesis.

Quantitative Analysis and Validation Principles

Once a separation method is developed, it must be validated to ensure it is suitable for its intended purpose, such as the quantitative determination of this compound in a bulk drug substance or formulation.

Application of Analytical Quality by Design (QbD)

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. americanpharmaceuticalreview.com Unlike the traditional one-factor-at-a-time approach, AQbD aims to build quality into the method from the outset. ijpsm.com The process begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. sepscience.com

Key steps in the AQbD process include:

Risk Assessment: Identifying critical method parameters (CMPs) that could potentially impact critical method attributes (CMAs), such as peak resolution, tailing factor, and retention time. mdpi.com Tools like Ishikawa (fishbone) diagrams are often used for this purpose. mdpi.com

Design of Experiments (DoE): Systematically varying the identified CMPs (e.g., mobile phase pH, column temperature, flow rate) to understand their individual and interactive effects on the CMAs. smatrix.comnih.gov

Method Operable Design Region (MODR): Establishing a multidimensional space based on the DoE results, within which the method consistently meets its performance criteria. americanpharmaceuticalreview.combiomedres.us Operating within the MODR provides flexibility and ensures the method's robustness. researchgate.net

The outcome of an AQbD approach is a well-understood, robust analytical method that is less likely to fail during routine use or upon transfer to another laboratory. americanpharmaceuticalreview.com

Method Validation Parameters (e.g., Specificity, Linearity, Precision, Robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. elementlabsolutions.com The validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key parameters evaluated are:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components. elementlabsolutions.com For this compound, this would involve demonstrating that the method can separate the main compound from its potential process impurities and degradation products. nih.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 0.999 is often desired. wu.ac.thwu.ac.th

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is usually expressed as the Relative Standard Deviation (RSD) of the results.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. elementlabsolutions.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). elementlabsolutions.com This provides an indication of its reliability during normal usage. wu.ac.th

Table 4: Example Linearity Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
5 150,500
10 301,200
25 752,000
50 1,505,000
100 3,011,000
Regression Analysis
Slope 30,050
Intercept 850
Correlation Coefficient (R²) 0.9998

This table presents illustrative data to demonstrate method linearity.

Advanced Research Directions and Applications of Sulfamide Containing Scaffolds

Catalysis and Ligand Design with Sulfamide (B24259) Moieties

The unique structural and electronic properties of the sulfamide group make it an attractive component in the design of ligands for asymmetric catalysis. Chiral enantiopure mono- and bis-sulfonamides have demonstrated significant utility in a range of catalytic transformations. These ligands, often in the form of metal complexes, are instrumental in inducing chirality in reactions. researchtrends.net

One of the notable applications is in the asymmetric addition of organometallic reagents to aldehydes, a crucial method for synthesizing chiral secondary alcohols which are vital intermediates in the creation of complex natural and synthetic products. researchtrends.net For instance, titanium-bis-sulfonamide complexes have been identified as key intermediates in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchtrends.net The development of novel tethered Ru-sulfonamide ligands has led to excellent yields and enantiomeric excesses in the asymmetric reduction of aromatic ketones. researchtrends.net

Beyond metal-based catalysis, enantiopure mono-sulfonamides are also emerging as effective organocatalysts, particularly in the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds. researchtrends.net The design of these ligands often involves readily available chiral sources, and their modular nature allows for fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity.

Table 1: Applications of Sulfamide Moieties in Catalysis
Catalytic ReactionRole of Sulfamide MoietyKey Advantages
Asymmetric addition of diethylzinc to aldehydesForms chiral titanium-bis-sulfonamide complexesHigh enantioselectivity in the synthesis of chiral alcohols researchtrends.net
Asymmetric transfer hydrogenation of aromatic ketonesComponent of tethered Ru-sulfonamide ligandsExcellent yields and high enantiomeric excess researchtrends.net
Asymmetric Michael additionActs as a chiral organocatalystMetal-free catalysis researchtrends.net

Integration into Materials Science and Polymer Chemistry

The incorporation of sulfamide and sulfonamide functionalities into polymers and materials is a rapidly growing field, driven by the potential to create materials with tunable properties and diverse applications.

Development of Sulfonamide-Containing Polymers

The synthesis of polymers containing sulfonamide groups has been explored to create new classes of "smart" materials that respond to external stimuli such as pH and CO2. acs.org These polymers can be synthesized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions. acs.orgrsc.orgrsc.org

By selecting different sulfonamide monomers, the pKa of the resulting polymer can be tuned, leading to pH-dependent solubility. acs.org This property is particularly relevant for biomedical applications, where pH-sensitive polymers can be designed for targeted drug delivery. The ionization of the SO2NH group in sulfonamides is responsible for the aggregation behavior of these polymers. researchgate.net

The polymerization of sulfonamide monomers has been primarily investigated through conventional free radical polymerization and more recently through controlled radical polymerization techniques like RAFT. rsc.org This has opened the door to synthesizing block copolymers with precise placement of the primary benzene (B151609) sulfonamide function, further expanding their potential applications. rsc.orgrsc.org

Table 2: Synthesis Techniques for Sulfonamide-Containing Polymers
Polymerization TechniqueKey FeaturesResulting Polymer Properties
Conventional Free Radical PolymerizationSimpler methodHigh dispersity, limited control over architecture rsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationControlled polymerizationWell-defined (co)polymer architectures, pH- and CO2-responsive, tunable pKa acs.orgrsc.org
Ring-Opening Copolymerization (ROCOP)Copolymerization of cyclic thioanhydrides with N-sulfonyl aziridinesWell-defined poly(thioester sulfonamide)s with highly alternative structures nih.gov

Chemical Modification of Organic Molecules for Material Applications

The sulfamide scaffold is not only integrated into the backbone of polymers but is also used to modify existing organic molecules to impart desired properties for material applications. The versatility of sulfonamide chemistry allows for the synthesis of a wide array of derivatives with tailored functionalities. researchgate.netresearchgate.net

For instance, the modification of molecules with sulfonamide groups can enhance their thermal stability and alter their solubility characteristics. These modified molecules can then be used as building blocks for more complex materials or as additives to improve the performance of existing materials. The synthesis of such molecules often involves the reaction of sulfonyl chlorides with amines, a robust and well-established method. nih.gov

Surface Reforming of Solid Materials

Chemical modification of surfaces is a critical aspect of materials science, enabling the tailoring of surface properties for specific applications. alliedacademies.orgmdpi.com Sulfonamide chemistry provides a powerful tool for the functionalization of solid surfaces. For example, the surface functionalities of carbon nanoparticles have been converted from negatively charged sulfonate groups to positively charged sulfonamide groups. This transformation is achieved through the formation of a sulfonyl chloride intermediate followed by reaction with an amine. rsc.org

This surface modification dramatically alters the properties of the material, including its solubility and charge, and enables the assembly of thin films through layer-by-layer deposition. rsc.org Such modified surfaces have potential applications in sensors, coatings, and biomedical devices where control over surface chemistry is paramount. mdpi.com

Future Perspectives in Sulfamide Chemistry and Organic Synthesis

The field of sulfamide chemistry continues to evolve, with ongoing research focused on developing novel synthetic methodologies and expanding the application scope of these versatile compounds. The sulfonamide scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide range of therapeutic agents. tandfonline.comresearchgate.netajchem-b.comajchem-b.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methods: While traditional methods for sulfonamide synthesis are effective, there is a continuous drive to develop more efficient, environmentally friendly, and scalable processes. nih.govrsc.org This includes the exploration of new catalytic systems and the use of greener solvents and reagents.

Expansion of Therapeutic Applications: The diverse biological activities of sulfonamides will continue to be explored for the development of new drugs targeting a wide range of diseases. researchgate.netajchem-b.comajchem-b.com The ability to tune the properties of sulfonamide derivatives through chemical modification makes them attractive candidates for drug discovery programs. tandfonline.com

Advanced Materials: The integration of sulfamide and sulfonamide moieties into polymers and other materials is expected to lead to the development of new functional materials with applications in areas such as electronics, energy storage, and biomedicine. mit.edursc.org The stimuli-responsive nature of some sulfonamide-containing polymers makes them particularly promising for the creation of "smart" materials. acs.org

Green Chemistry: There is a growing emphasis on the development of sustainable chemical processes. Future research in sulfamide chemistry will likely incorporate principles of green chemistry, such as the use of renewable starting materials and the design of reactions with high atom economy.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize polar and nonpolar substitutions in N,N′-disubstituted sulfamides for anticonvulsant activity?

  • Methodological Answer : Systematic substitution at the sulfamide moiety is guided by pharmacophore modeling. Polar groups (e.g., amino acids) at N3 and nonpolar aromatic groups (e.g., benzyl) enhance anti-MES (maximal electroshock) activity. For example, introducing 4-methylbenzyl groups balances lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration .
  • Experimental Design : Use iterative synthesis (e.g., coupling sulfamide precursors with substituted benzyl halides) followed by in vivo MES testing in rodent models to evaluate seizure suppression .

Q. How does Comparative Molecular Field Analysis (CoMFA) inform sulfamide derivative design?

  • Methodological Answer : CoMFA constructs 3D quantitative structure-activity relationship (QSAR) models using a training set of anticonvulsants. Electrostatic and steric fields are mapped to identify regions where substituents enhance activity. For sulfamides, this revealed the necessity of a sulfamide core with distal hydrophobic/aromatic groups for Na⁺ channel modulation .
  • Data Application : CoMFA-driven designs led to 27 synthesized sulfamides, with MES ED₅₀ values ranging from 8.2 to >100 mg/kg, highlighting substituent positioning as critical .

Q. What analytical techniques confirm sulfamide functionalization on self-assembled monolayers (SAMs)?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies sulfamide moieties via S2p peaks at 168.4 eV, while polarization-modulation infrared reflection absorption spectroscopy (PM-IRRAS) detects N–H and S=O vibrational modes. Contact angle measurements track surface hydrophobicity changes post-functionalization .
  • Key Data : Conversion rates for SAMs functionalized with 4-methylbenzyl sulfamide (31%) and 4-fluorobenzyl sulfamide (47%) were quantified via XPS S2p/N1s intensity ratios .

Q. What safety protocols are essential for handling sulfamide compounds?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Work in fume hoods to prevent inhalation of dust. Store in airtight containers away from moisture (decomposition risk). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do multi-objective docking approaches improve predictions for asymmetric sulfamide inhibitors?

  • Methodological Answer : Particle swarm optimization (PSO) algorithms evaluate intermolecular energy and RMSD simultaneously. For HIV protease inhibitors, non-symmetric sulfamides (e.g., AHA024) showed higher potency (ΔG = −17.89 kcal/mol, RMSD = 0.15 Å) than symmetric analogs due to better steric complementarity with ASP25 and GLY27 residues .
  • Application : Prioritize solutions with balanced energy and structural fidelity to identify lead candidates for in vitro validation .

Q. How can stable isotope analysis trace sulfamide precursors in forensic investigations?

  • Methodological Answer : Stable isotopes (e.g., δ¹³C, δ¹⁵N) in precursor materials are preserved during synthesis. Isotopic ratios differentiate sulfamide sources with >95% confidence, as demonstrated for tetrodotoxin (TETS) synthesis .
  • Experimental Workflow : Analyze isotopic signatures via gas chromatography-isotope ratio mass spectrometry (GC-IRMS) and cross-reference with synthetic pathway databases .

Q. What mechanistic insights explain conversion rate variations in sulfamide-based SAMs?

  • Methodological Answer : Conversion rates depend on precursor reactivity and SAM packing density. For example, 4-fluorobenzyl sulfamide (SAM b) achieved 47% conversion due to enhanced electrophilicity of the fluorinated leaving group, compared to 31% for 4-methylbenzyl (SAM a) .
  • Validation : Cross-check conversion rates using XPS S2p/N1s ratios and hydrolysis kinetics under mild conditions (e.g., 50°C in THF/water) .

Q. How do electronic properties of sulfamide substituents influence anticonvulsant efficacy?

  • Methodological Answer : Electrostatic potential (ESP) calculations (DFT) reveal electron-rich regions around the sulfamide group. Thiophenol-derived sulfamides (ESP = −0.45 eV) show stronger Pb–S interactions in perovskite stabilization, but in anticonvulsants, balanced polarity (e.g., 4-methylbenzyl) optimizes target binding and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.